![molecular formula C23H25NO3S B4286759 N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide](/img/structure/B4286759.png)
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide
描述
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide, also known as BIIB-024, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound belongs to the class of sulfonamides and acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
作用机制
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide acts by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. HDAC inhibitors, including N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide, induce the accumulation of acetylated histones, which leads to the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis. HDAC inhibitors also induce the acetylation of non-histone proteins, such as transcription factors, which can also contribute to their anti-tumor activity.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and invasion. It has also been shown to enhance the immune response against tumors by increasing the expression of tumor antigens and promoting the activation of T cells. In addition to its anti-tumor activity, N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide is that it has a relatively low toxicity profile compared to other HDAC inhibitors, making it a promising candidate for clinical trials. However, one limitation is that it has a relatively short half-life, which may limit its efficacy in vivo. Another limitation is that it may have off-target effects, as HDACs are involved in many cellular processes besides gene expression.
未来方向
Future research on N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its efficacy in vivo. It could also investigate its potential application in combination with other chemotherapeutic agents or immunotherapies to enhance its anti-tumor activity. Finally, it could explore its potential application in other diseases besides cancer, such as neurodegenerative diseases or autoimmune disorders.
科学研究应用
N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has been extensively studied for its potential application in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising target for cancer therapy. N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, prostate cancer, and leukemia. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as doxorubicin and paclitaxel.
属性
IUPAC Name |
4-(2-methylpropyl)-N-(4-phenylmethoxyphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-18(2)16-19-8-14-23(15-9-19)28(25,26)24-21-10-12-22(13-11-21)27-17-20-6-4-3-5-7-20/h3-15,18,24H,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPICWPCYGRIEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-4-(2-methylpropyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。